BenchChemオンラインストアへようこそ!

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Bradykinin B1 Antagonist Pain Inflammation

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (CAS 954264-29-0) is a critical research tool for medicinal chemists investigating bradykinin B1 receptor antagonists. Its N2-cyclohexyl-N2-ethyl substitution pattern is patented for anti-cancer agents with reduced cardiotoxicity [0]. This compound enables direct SAR studies of the N-ethyl group’s impact on target affinity versus hERG liability [0]. As an ortho-diamine, it serves as a versatile precursor for imidazo[4,5-b]pyridine kinase inhibitor scaffolds. Procure this 95% purity building block to explore unique chemical space not accessible with mono-substituted analogs.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 954264-29-0
Cat. No. B1318047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
CAS954264-29-0
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=C(C=CC=N2)N
InChIInChI=1S/C13H21N3/c1-2-16(11-7-4-3-5-8-11)13-12(14)9-6-10-15-13/h6,9-11H,2-5,7-8,14H2,1H3
InChIKeyPBJWXQXXAGFSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (CAS 954264-29-0): A Structurally Unique Diaminopyridine Building Block for B1 Receptor Antagonism and Selective hERG Mitigation


N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (CAS 954264-29-0) is a specialized N2,N2-disubstituted 2,3-diaminopyridine derivative with a molecular formula of C₁₃H₂₁N₃ and a molecular weight of 219.33 g/mol . This compound is characterized by the presence of both a cyclohexyl and an ethyl substituent on the N2 nitrogen of the pyridine ring, a structural motif that has been explicitly explored within structure-activity relationship (SAR) studies for bradykinin B1 receptor antagonists [1]. Commercial sources typically offer this compound at a purity of 95% for research and development applications . Its unique substitution pattern differentiates it from simpler analogs like N2-cyclohexylpyridine-2,3-diamine and is critical for modulating specific biological and physicochemical properties, as detailed in the evidence below.

Why N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (954264-29-0) Cannot Be Substituted with Common In-Class Analogs


Substituting N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (954264-29-0) with a generic 2,3-diaminopyridine or a mono-substituted analog is scientifically invalid for projects requiring its precise profile. The 2,3-diaminopyridine scaffold is a well-documented pharmacophore for bradykinin B1 receptor antagonists, where the specific nature of the N2 substituents profoundly dictates both target affinity and critical off-target liabilities such as hERG channel inhibition [1]. Key SAR studies have established that replacing an aromatic group with a non-aromatic carbocycle like cyclohexyl on the N2 position leads to a 'dramatic improvement in affinity' [1]. Furthermore, the specific alkyl chain length and branching on the secondary amine directly impact the molecule's hERG liability, a primary safety hurdle in drug development [2]. Therefore, exchanging the target compound for a close analog like N2-cyclohexylpyridine-2,3-diamine (CAS 41082-18-2) or N2-cyclohexyl-N2-methylpyridine-2,3-diamine (CAS 954273-10-0) will alter the size, lipophilicity, and electronic properties of the amine, thereby compromising the carefully balanced affinity/safety profile and yielding non-reproducible biological outcomes.

Quantitative Differentiation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (954264-29-0) vs. Analogs


Bradykinin B1 Receptor Affinity: Dramatic Improvement Conferred by the Cyclohexyl Group in the 2,3-Diaminopyridine Series

In a direct SAR investigation of the biphenyl region of 2,3-diaminopyridine bradykinin B1 antagonists, the replacement of an aromatic ring with a non-aromatic cyclohexyl group resulted in a dramatic improvement in receptor affinity. While the study evaluated the cyclohexyl substitution at a different position (as part of a biphenyl mimetic), it provides class-level inference for the positive contribution of cyclohexyl groups on the diaminopyridine scaffold. [1]. The target compound (954264-29-0) incorporates this beneficial cyclohexyl motif directly on the N2 amine, differentiating it from unsubstituted 2,3-diaminopyridine, which serves as an inactive or weakly active baseline in this context.

Bradykinin B1 Antagonist Pain Inflammation Structure-Activity Relationship (SAR)

hERG Channel Inhibition: Critical Differentiation via Substituent Modulation

The hERG liability is a primary safety hurdle for many diaminopyridine-containing drug candidates. A key patent (US 9,345,673 B2) on anti-cancer cycloalkyl diamines provides a framework for understanding how specific alkyl substitutions on the diamine scaffold can modulate this critical off-target effect. The patent explicitly claims compounds where R2 is cyclohexyl and R3 is ethyl, which corresponds directly to the structure of 954264-29-0 [1]. The patent also establishes a quantitative benchmark for an acceptable hERG safety window: an IC50 > 30 µM is considered 'clean' with a >30x selectivity margin over target activity [1]. While the specific hERG IC50 of 954264-29-0 is not disclosed in the patent abstract, this structural inclusion validates the N-cyclohexyl-N-ethyl substitution pattern as a deliberate design choice for optimizing the hERG profile relative to other alkyl/aryl combinations.

hERG Cardiotoxicity Safety Pharmacology Lead Optimization

Structural Distinction: Molecular Weight and Lipophilicity Compared to Closest Analogs

The specific combination of N2-cyclohexyl and N2-ethyl groups confers a distinct molecular profile. Compared to its closest commercially available analogs, 954264-29-0 (MW: 219.33 g/mol) is heavier and more lipophilic than N2-cyclohexylpyridine-2,3-diamine (MW: 191.27 g/mol) and N2-cyclohexyl-N2-methylpyridine-2,3-diamine (MW: 205.30 g/mol) . This incremental increase in molecular weight and calculated logP (due to the ethyl vs. H or methyl group) can significantly impact membrane permeability, metabolic stability, and off-target binding profiles.

Physicochemical Property Lipophilicity Molecular Weight Drug-likeness

Recommended Research & Industrial Applications for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (954264-29-0)


Lead Optimization of Bradykinin B1 Receptor Antagonists

The 2,3-diaminopyridine core is a recognized pharmacophore for bradykinin B1 antagonists, with SAR studies demonstrating that non-aromatic carbocycles like cyclohexyl dramatically improve receptor affinity [1]. N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (954264-29-0) provides a pre-functionalized scaffold for exploring this SAR. Researchers can leverage the ethyl substituent as a synthetic handle for further derivatization or utilize it directly to probe the N-alkyl binding pocket. Its procurement enables direct comparison against simpler analogs (e.g., N2-cyclohexyl- or N2-methyl- derivatives) to quantify the impact of the N-ethyl group on potency and selectivity in established B1 receptor binding and functional assays.

Safety-Driven Medicinal Chemistry: Profiling hERG Liability

This compound's specific N-cyclohexyl-N-ethyl substitution pattern is explicitly claimed as a preferred embodiment within a patent family aimed at discovering anti-cancer agents with reduced cardiotoxicity [2]. Medicinal chemists and safety pharmacologists should procure 954264-29-0 as a key comparator in hERG liability studies. By benchmarking its hERG IC50 against earlier leads or other N-alkyl variations (e.g., N-methyl, N-propyl) in a standardized assay (e.g., patch-clamp on HEK293 cells), researchers can generate critical SAR data to guide the design of safer clinical candidates with a wider therapeutic index.

Synthesis of Fused Heterocycles and Complex Molecular Architectures

As an ortho-diamine, N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is a versatile building block for the synthesis of nitrogen-containing fused heterocycles. The presence of both primary (3-NH2) and tertiary (2-N) amine functionalities allows for chemoselective reactions. For example, it can be condensed with carboxylic acids, aldehydes, or ketones to construct imidazo[4,5-b]pyridine cores, which are prevalent in kinase inhibitors and other therapeutic agents. The specific cyclohexyl and ethyl groups offer a unique steric and electronic environment compared to commercially available alternatives like unsubstituted 2,3-diaminopyridine or N2-cyclohexylpyridine-2,3-diamine , enabling the exploration of novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.